Alletorphine
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Overview
Description
Preparation Methods
The synthesis of Alletorphine involves several steps, starting from oripavine derivatives. The synthetic route typically includes the following steps:
Alkylation: Introduction of an allyl group to the nitrogen atom of the oripavine derivative.
Hydroxylation: Addition of a hydroxyl group to the molecule.
Methoxylation: Introduction of a methoxy group to the structure.
Chemical Reactions Analysis
Alletorphine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: This compound can undergo substitution reactions where one functional group is replaced by another.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Alletorphine has been the subject of various scientific research studies due to its potent analgesic properties. Some of its applications include:
Chemistry: this compound is used in studies exploring the synthesis and modification of opioid compounds.
Biology: Research on this compound helps in understanding the biological mechanisms of opioid receptors and their interactions.
Mechanism of Action
Alletorphine exerts its effects by acting as an agonist at mu, delta, and kappa opioid receptors. These receptors are involved in pain modulation and relief. By binding to these receptors, this compound can produce analgesic effects while potentially reducing the risk of respiratory depression .
Comparison with Similar Compounds
Alletorphine is structurally related to other opioid compounds such as etorphine and nalorphine. Compared to etorphine, this compound has a similar analgesic potency but with a reduced risk of respiratory depression . Nalorphine, on the other hand, is known for its mixed agonist-antagonist properties, which differ from the primarily agonistic action of this compound .
Similar compounds include:
Etorphine: A potent opioid analgesic with high respiratory depressant effects.
Nalorphine: An opioid with mixed agonist-antagonist properties.
Morphine: A well-known opioid analgesic with significant respiratory depressant effects.
This compound’s uniqueness lies in its potent analgesic properties combined with a potentially lower risk of respiratory depression, making it a compound of interest for further research and development .
Properties
Molecular Formula |
C27H35NO4 |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
(1R,2S,6R,14R,15R,19R)-19-(2-hydroxypentan-2-yl)-15-methoxy-5-prop-2-enyl-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8(20),9,11,16-tetraen-11-ol |
InChI |
InChI=1S/C27H35NO4/c1-5-9-24(3,30)19-16-25-10-11-27(19,31-4)23-26(25)12-14-28(13-6-2)20(25)15-17-7-8-18(29)22(32-23)21(17)26/h6-8,10-11,19-20,23,29-30H,2,5,9,12-16H2,1,3-4H3/t19-,20-,23-,24?,25-,26+,27-/m1/s1 |
InChI Key |
OSQIRUUENNTOQL-OLNHVAIVSA-N |
Isomeric SMILES |
CCCC(C)([C@H]1C[C@@]23C=C[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Canonical SMILES |
CCCC(C)(C1CC23C=CC1(C4C25CCN(C3CC6=C5C(=C(C=C6)O)O4)CC=C)OC)O |
Origin of Product |
United States |
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